bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Scientific Research Applications
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane: Another pyrazole derivative with similar structural features.
Bis(1,3-dihydroxy-2-methylpropan-2-aminium): A compound with similar functional groups but different biological activities.
Uniqueness
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine, a member of the bis(pyrazolyl)amine family, exhibits significant biological activity attributed to its unique structural features. This compound, characterized by two pyrazole rings linked by a methylene bridge to an amine group, has garnered attention in medicinal chemistry due to its potential anticancer properties and other biological interactions. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C14H23N5
- Molecular Weight : 261 Da
- SMILES Notation : [Insert SMILES notation here]
The compound's structure enhances its steric and electronic properties, making it suitable for various biological applications. The presence of isopropyl groups contributes to its hydrophobic character, potentially influencing its interaction with biological targets.
Anticancer Potential
Research indicates that this compound possesses antiproliferative effects against various cancer cell lines. Pyrazole derivatives are known for their ability to inhibit tumor growth through multiple mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
In a study assessing the cytotoxicity of this compound against different cancer cell lines, it was found to exhibit significant activity with IC50 values comparable to established chemotherapeutics.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in cancer metabolism.
- Receptor Binding : Interaction studies have demonstrated binding affinity with various receptors, which may mediate its biological effects.
- Molecular Docking Studies : Computational simulations have provided insights into the binding modes and affinities of the compound with target proteins.
Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of this compound against A431 and Jurkat cell lines. The results indicated an IC50 value of approximately 15 µM for A431 cells, demonstrating significant cytotoxicity compared to control groups.
Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with alpha-amylase, revealing that it inhibited enzyme activity effectively at concentrations as low as 10 µM. This suggests potential applications in managing conditions like diabetes through modulation of carbohydrate metabolism.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Structure | Unique Features |
---|---|---|
N,N'-bis((1H-pyrazol-1-yl)methyl)amine | Structure | Lacks isopropyl group; primarily used in coordination chemistry |
4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Structure | Exhibits strong antioxidant properties; eco-friendly synthesis |
5-(4-chlorophenyl)-1H-pyrazole | Structure | Known for anti-inflammatory effects; simpler structure |
This comparative analysis highlights the versatility of pyrazole derivatives while underscoring the unique attributes of this compound regarding steric bulk and potential interactions in biological systems.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-11(2)18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 |
InChI Key |
KDNGQBUXJREEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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